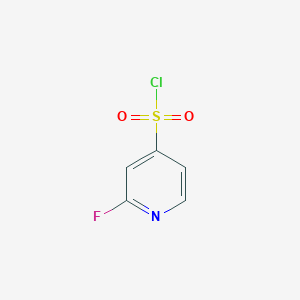

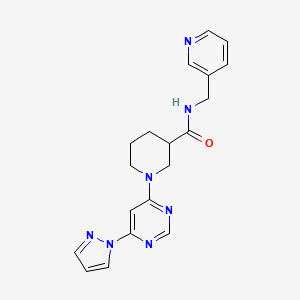

![molecular formula C21H27N7O2 B2625811 1-[2-(3,4-Dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923217-87-2](/img/structure/B2625811.png)

1-[2-(3,4-Dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of azolo [1,2,4]triazines, which this compound is a part of, involves two main approaches: the construction of the 1,2,4-triazine ring on the basis of azoles, or the annulation of the azole fragment to the 1,2,4-triazine ring . Most methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .

科学的研究の応用

Synthesis and Biological Activities

- Antitumor and Vascular Relaxing Effects : Novel heterocycles, including triazino purines, were synthesized and their biological activities examined. One compound showed activity against P 388 leukemia, although no potent vascular relaxing effects were observed for some of the triazino purines tested (Ueda et al., 1987).

Reactivity and Derivative Synthesis

- Boron-Containing Derivatives : The reaction of certain triazines with B12H11SH2– yielded boron-containing derivatives, exploring novel reactivity pathways and potential applications in materials science or pharmacology (Azev et al., 2003).

Photochemical Reactivity

- Photochemical Reactivity : A study on 2,4-dimethyl-1,2,4-triazine-3,5-(2H)-dione revealed unusual photochemical reactivity, undergoing regioselective cycloaddition to yield labile azetidine cycloadducts. This highlights the compound's potential in photochemical applications or as a probe in studying photochemical reactions (Hyatt & Swenton, 1972).

Synthesis of Novel Heterocycles

- Anticancer, Anti-HIV-1, and Antimicrobial Activities : Research focused on synthesizing new triazino and triazolo purine derivatives, demonstrating significant activities against various cancer cell lines, HIV-1, and microbial strains. This indicates the potential of such compounds in developing new therapeutic agents (Ashour et al., 2012).

Antiviral Activity

- Synthesis and Antiviral Activity : A study on imidazo-s-triazine nucleosides revealed the synthesis of novel purine analogues and their moderate activity against rhinovirus, illustrating potential applications in antiviral drug development (Kim et al., 1978).

Molecular Structure Analysis

- Vibrational Spectral Analysis : The molecular structure and vibrational spectra of a potential chemotherapeutic agent were analyzed using density functional methods, highlighting the compound's high reactivity and potential medicinal applications (Mary et al., 2014).

特性

IUPAC Name |

1-[2-(3,4-dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O2/c1-12-7-8-16(11-13(12)2)22-9-10-27-20-23-18-17(28(20)15(4)14(3)24-27)19(29)26(6)21(30)25(18)5/h7-8,11,15,22H,9-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOOEOIKEIUABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC(=C(C=C4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2625729.png)

![(1S,2S,5R,6S)-2-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2625734.png)

![N-(3-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2625738.png)

![3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2625739.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2625745.png)

![7-Amino-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2625751.png)